(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one
Description
The compound (E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one belongs to the thiazolo[3,2-a]pyrimidine class of heterocyclic molecules. Its structure features a fused bicyclic core (thiazole and pyrimidine rings) with a (3,4-dichlorophenyl)furan substituent at the 2-position.
Properties
IUPAC Name |
(2E)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-12-4-2-10(8-13(12)19)14-5-3-11(23-14)9-15-16(22)21-7-1-6-20-17(21)24-15/h2-5,8-9H,1,6-7H2/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPMYERRQGOHPV-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2N(C1)C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one belongs to a class of thiazolo[3,2-a]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its pharmacological significance. The presence of a furan moiety and a dichlorophenyl group enhances its chemical diversity and potential bioactivity.
Antitumor Activity
Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds in this class have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound demonstrated a cytotoxicity profile that was comparable to established anticancer agents like Sorafenib, suggesting its potential as an antitumor agent .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. A study indicated that derivatives within this class exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration .
Antileishmanial Effects
The compound has been noted for its antileishmanial activity, particularly against the promastigote forms of Leishmania. This effect highlights its potential use in treating leishmaniasis, a disease caused by protozoan parasites .
Acetylcholinesterase Inhibition
Several thiazolo[3,2-a]pyrimidine derivatives have been identified as potent inhibitors of human acetylcholinesterase (hAChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. The compound's ability to inhibit hAChE suggests it may contribute to cognitive enhancement or neuroprotective strategies .
The biological activities of (E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, leading to programmed cell death.
- Enzyme Inhibition : Its role as an hAChE inhibitor indicates a competitive binding mechanism that reduces substrate availability for the enzyme.
Research Findings and Case Studies
Scientific Research Applications
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions, often starting from simpler precursors such as furan derivatives and thiazole compounds. Various methodologies have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolo-pyrimidine have shown effectiveness against various bacterial strains and fungi. The presence of the furan ring and dichlorophenyl moiety may enhance the bioactivity due to their electron-withdrawing characteristics, which can affect the compound's interaction with biological targets .
Anticancer Potential
Research indicates that thiazolo-pyrimidine derivatives possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for cancer therapy .
Anti-inflammatory Effects
In silico studies using molecular docking techniques have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is relevant for inflammatory conditions. The computational analysis indicates promising interactions with the target enzyme, warranting further experimental validation .
Synthesis and Characterization
A notable study synthesized a series of thiazolo-pyrimidine derivatives, including the target compound. Characterization was performed using NMR and LC-MS techniques to confirm the structure and purity .
Biological Evaluation
In another study, the antimicrobial efficacy of synthesized thiazolo-pyrimidine derivatives was assessed against clinical isolates of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the furan and thiazole rings could enhance activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of similar compounds has provided insights into how modifications can influence biological activity. For example, varying substituents on the furan ring has been linked to changes in potency against specific pathogens or cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Ring Puckering
The thiazolo[3,2-a]pyrimidine core is shared among several analogs, but substituents and ring puckering vary significantly:
| Compound | Substituents | Ring Puckering (Cremer-Pople Parameters) | Dihedral Angle (°) | Synthesis Yield |
|---|---|---|---|---|
| Target Compound | (3,4-Dichlorophenyl)furan | Not reported | Not reported | Not available |
| Ethyl 7-methyl-3-oxo-5-phenyl... [Ref: 6] | 2,4,6-Trimethoxybenzylidene, ethyl carboxylate | Flattened boat conformation | 80.94 (thiazolo-pyrimidine vs. benzene) | 78% |
| Compound 6f [Ref: 2] | 2,4-Diaminopyrimidinyl, dimethoxyphenyl | Planar (no puckering reported) | Not analyzed | 42% |
Key Observations :
- Ring Conformation: The ethyl 7-methyl derivative exhibits significant puckering in the pyrimidine ring (flattened boat), attributed to steric and electronic effects of the trimethoxybenzylidene group. This puckering, quantified via X-ray crystallography using SHELX refinement , may enhance binding to biological targets by creating chiral pockets . In contrast, compound 6f (from ) lacks reported puckering, likely due to its planar 2,4-diaminopyrimidinyl substituent.
- The target compound’s dichlorophenyl-furan group may adopt a similar orientation, but experimental data are needed.
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dichlorophenyl group is strongly electron-withdrawing, which could enhance electrophilic reactivity at the exocyclic double bond. This contrasts with the electron-donating trimethoxy group in , which stabilizes the benzylidene moiety and may reduce reactivity.
- Synthetic Challenges : Compound 6f () achieved a 42% yield via Pd(OAc)₂-catalyzed coupling, reflecting challenges in furan-containing heterocycle synthesis. The target compound’s dichlorophenyl group may further complicate synthesis due to steric hindrance and poor solubility.
Spectroscopic and Crystallographic Trends
- NMR Shifts: In compound 6f, the furan proton signals appear at δ 6.33–5.99 ppm, while the thiazolo[3,2-a]pyrimidine protons resonate at δ 7.05–8.01 ppm . The target compound’s dichlorophenyl group would likely deshield adjacent protons, shifting signals upfield compared to methoxy or amino substituents.
- Crystallographic Robustness: The use of SHELX software () for refining puckered structures (e.g., ) highlights its utility in analyzing nonplanar heterocycles. The target compound’s crystallinity and packing may depend on halogen bonding from chlorine atoms, a feature absent in analogs with methoxy or amino groups.
Research Findings and Implications
- Structural Dynamics : The puckering of the thiazolo[3,2-a]pyrimidine core is highly substituent-dependent. Electron-donating groups (e.g., trimethoxy) promote flattened boat conformations, while electron-withdrawing groups (e.g., dichlorophenyl) may induce alternative puckering modes .
- Pharmacological Potential: Pyrimidine derivatives are pharmacologically versatile, but the dichlorophenyl-furan group in the target compound may confer unique selectivity. For example, chlorine atoms often enhance lipophilicity and membrane permeability, while furan rings participate in hydrogen bonding .
- Synthetic Optimization : Low yields in furan-containing analogs (e.g., 42% in ) suggest a need for improved catalytic systems or protecting-group strategies to enhance the target compound’s accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
